3-chloro-N-(7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
Description
3-Chloro-N-(7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a heterocyclic compound featuring a tetrahydroquinazolinone core fused with a furan ring and substituted with a 3-chlorobenzamide group. The quinazolinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer research . The presence of the furan moiety and chloro substitution on the benzamide group may enhance electronic interactions and binding affinity in biological systems.
Properties
IUPAC Name |
3-chloro-N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c20-13-4-1-3-11(7-13)18(25)23-19-21-10-14-15(22-19)8-12(9-16(14)24)17-5-2-6-26-17/h1-7,10,12H,8-9H2,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQPEYFQGAERBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the furan ring and the chlorobenzamide group. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent on the benzamide moiety serves as a reactive site for nucleophilic substitution. This group can be displaced by nucleophiles such as amines, alkoxides, or thiols under specific conditions. For example:
-
Ammonolysis : Reaction with ammonia or primary amines yields substituted benzamide derivatives.
-
Alkoxylation : Treatment with sodium methoxide/ethanol replaces the chloro group with methoxy or ethoxy groups .
Oxidation and Reduction Reactions
The tetrahydroquinazoline ring undergoes redox reactions:
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions, acting as a diene. For instance:
Condensation Reactions
The amide group facilitates condensation with aldehydes or ketones:
-
Schiff Base Formation : Interaction with aromatic aldehydes produces imine-linked derivatives, which are explored for enhanced bioactivity .
Hydrolysis Reactions
Under acidic or basic conditions:
-
Amide Hydrolysis : The benzamide group hydrolyzes to form carboxylic acid derivatives, though this requires harsh conditions (e.g., 6M HCl at 100°C).
Cross-Coupling Reactions
The compound’s aromatic systems enable metal-catalyzed coupling:
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s interactions with enzymes (e.g., kinase inhibition) involve non-covalent binding through:
Key Research Findings
-
Anticancer Activity : Derivatives from chloro substitution show enhanced
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-chloro-N-(7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide exhibit promising anticancer properties. The quinazoline framework is known for its ability to inhibit various kinases involved in cancer progression. A study demonstrated that derivatives of this compound showed selective cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain derivatives possess significant antibacterial and antifungal properties. For instance, modifications to the furan and quinazoline moieties have resulted in enhanced efficacy against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3-chloro-N-(7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is crucial for optimizing its biological activity.
| Substituent | Biological Activity | Notes |
|---|---|---|
| Chlorine | Increased potency against cancer cells | Enhances binding affinity to target enzymes |
| Furan | Contributes to antimicrobial activity | Essential for interaction with bacterial membranes |
| Benzamide | Improves solubility and bioavailability | Facilitates better pharmacokinetic properties |
Case Studies
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the target compound and tested their effects on human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against several types of cancer cells, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of 3-chloro-N-(7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide. The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The findings revealed that it had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting it could be developed into a new class of antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-chloro-N-(7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide/Acetamide Groups
- N-[7-(2-Furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide (CAS 354538-22-0): This analogue lacks the 3-chloro substituent on the benzamide group. No bioactivity data are provided, but its structural similarity suggests comparable stability with the target compound .
- 2-Chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide (CAS 525581-28-6) :
Replaces benzamide with acetamide and positions chlorine at the acetamide’s α-carbon. The shorter acetamide chain and altered chlorine placement may reduce steric hindrance but limit aromatic interactions. Predicted pKa (9.65) indicates moderate basicity, contrasting with the benzamide derivatives .
Halogen-Substituted Benzamide Derivatives
- 3-Fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide: Substitutes chlorine with fluorine at the benzamide’s meta position. Fluorine’s smaller atomic radius and stronger electronegativity could enhance metabolic stability but reduce lipophilicity compared to the chloro analogue. No bioactivity data are available .
- 3-Chloro-N-(2-fluorophenyl)benzamide :
A simpler benzamide derivative with dual halogen substitutions. Crystallographic studies highlight intermolecular interactions (e.g., halogen bonding) that stabilize polymorphic forms, suggesting similar packing behavior in the target compound .
Heterocyclic Derivatives with Antifungal Activity
- LMM5 and LMM11 (1,3,4-Oxadiazoles): These compounds share a benzamide group but incorporate sulfamoyl and oxadiazole moieties. LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) demonstrated antifungal activity against C. albicans (MIC = 8 µg/mL), attributed to thioredoxin reductase inhibition. The tetrahydroquinazolinone core in the target compound may offer distinct binding modes compared to oxadiazoles .
Metal Complexes of Chlorobenzamide Derivatives
- Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II) :
A nickel complex with a distorted square planar geometry. The chloro substituent facilitates coordination via sulfur and oxygen atoms, a feature absent in the target compound. Such complexes are studied for catalytic or material applications rather than bioactivity .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Antifungal Potential: The target compound’s benzamide group aligns with LMM11’s antifungal mechanism, but its quinazolinone core may necessitate distinct target profiling .
- Electronic Effects : The 3-chloro substituent likely enhances electrophilicity compared to fluorine or unsubstituted analogues, influencing receptor binding .
- Structural Stability : Intermolecular interactions observed in halogenated benzamides (e.g., halogen bonding) suggest stable crystalline forms, critical for formulation .
Biological Activity
The compound 3-chloro-N-(7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has attracted significant attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C21H15ClN3O2
Molecular Weight: 395.8 g/mol
IUPAC Name: 3-chloro-N-(7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
InChI Key: YFGWKYSECXMQHX-UHFFFAOYSA-N
The compound features a quinazoline core , which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a furan ring and a chlorine substituent enhances its reactivity and potential interactions with biological targets.
The biological activity of 3-chloro-N-(7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes such as tyrosinase, which is involved in melanin production. By binding to the active site of tyrosinase, it can prevent substrate access and inhibit melanin synthesis.
- Signal Transduction Modulation: It may influence cellular signaling pathways by interacting with G-protein coupled receptors (GPCRs), potentially leading to alterations in intracellular calcium levels and downstream signaling cascades .
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens by disrupting cellular membranes or inhibiting vital metabolic processes.
Anticancer Properties
Research indicates that compounds with similar structures to 3-chloro-N-(7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide exhibit significant cytotoxic effects against cancer cell lines. For instance:
- A study demonstrated that quinazoline derivatives can induce apoptosis in human cancer cell lines by activating caspase pathways.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- In vitro studies have reported effective inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria .
- The mechanism involves potential membrane disruption or interference with bacterial metabolic pathways.
Case Studies
- Case Study on Anticancer Activity:
- Case Study on Antimicrobial Efficacy:
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-chloro-N-(7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide, and how can purity be verified?
- Methodology :
- Synthesis : Adapt multi-step protocols from structurally related benzamides, such as coupling 3-chlorobenzoyl chloride with a tetrahydroquinazolinone precursor under Schotten-Baumann conditions. Use anhydrous THF or pyridine as solvents to minimize hydrolysis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from methanol or ethanol to isolate crystalline products .
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using /-NMR, FT-IR (amide I/II bands at ~1650–1550 cm), and high-resolution mass spectrometry (HRMS) .
Q. How can the thermal stability and conformational flexibility of the compound be assessed experimentally?
- Methodology :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature under nitrogen flow (10°C/min).
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
- X-ray Crystallography : Resolve dihedral angles between the benzamide core and substituents (e.g., furan ring) to quantify steric strain. For example, similar compounds show dihedral angles of 8.2–15.2° between aromatic systems, influencing packing efficiency .
Advanced Research Questions
Q. What intermolecular interactions govern the crystal packing of this compound, and how do they influence polymorph formation?
- Methodology :
- Single-Crystal X-ray Diffraction : Analyze hydrogen-bonding motifs (e.g., N–H···O, C–H···O) and π–π stacking. For example, centrosymmetric dimers via N–H···O bonds and C–H···furan interactions are common in benzamide derivatives .
- Polymorph Screening : Crystallize from solvents of varying polarity (e.g., DMSO, acetone, methanol) to isolate different forms. Compare lattice parameters (space group, unit cell dimensions) and stability via slurry experiments .
Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with hypothesized targets (e.g., bacterial PFOR enzymes or adenosine A2A receptors, based on structural analogs) .
- QM/MM Simulations : Calculate electronic properties (e.g., frontier molecular orbitals) to identify reactive sites. The furan and tetrahydroquinazolinone moieties may act as electron donors/acceptors .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodology :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess degradation pathways (e.g., CYP450-mediated oxidation of the furan ring) .
- Solubility Optimization : Modify formulation using co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance bioavailability .
Structural and Mechanistic Analysis
Q. How does the furan substituent influence the compound’s electronic properties and reactivity?
- Methodology :
- UV-Vis Spectroscopy : Compare with/without furan to evaluate conjugation effects.
- Electrochemical Analysis : Perform cyclic voltammetry to measure redox potentials, particularly if the furan participates in charge-transfer interactions .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
- Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation (e.g., tetrahydroquinazolinone ring closure).
- Chiral HPLC : Ensure enantiopurity if asymmetric synthesis is employed .
Biological Evaluation
Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced antibacterial or anticancer activity?
- Methodology :
- Analog Synthesis : Replace the chloro group with fluoro, nitro, or methyl substituents and test against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., MCF-7) .
- Enzyme Inhibition Assays : Measure IC against target enzymes (e.g., PFOR) using spectrophotometric methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
